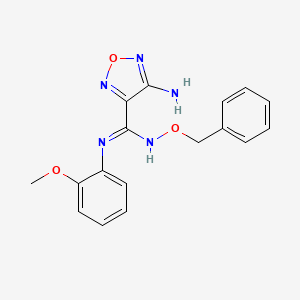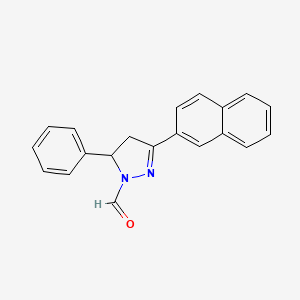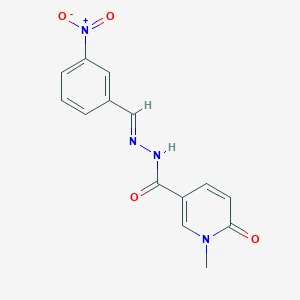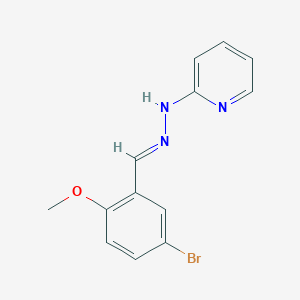![molecular formula C10H9Cl4NO3S B3858166 4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene](/img/structure/B3858166.png)
4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene
概要
説明
4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted benzene ring, a trichloromethyl group, and an oxazolidinyl sulfonyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene typically involves multiple steps. One common method includes the chlorination of a benzene derivative followed by the introduction of the trichloromethyl group. The oxazolidinyl sulfonyl group is then added through a series of reactions involving sulfonation and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These methods are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the trichloromethyl group, converting it to a less chlorinated form.
Substitution: The chloro group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzene derivatives.
科学的研究の応用
4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl group and the oxazolidinyl sulfonyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
Benzotrichloride: Similar in having a trichloromethyl group attached to a benzene ring.
4-Chlorobenzotrichloride: Shares the chloro-substituted benzene ring and trichloromethyl group.
1,3-Bis(trichloromethyl)benzene: Contains two trichloromethyl groups on a benzene ring.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl4NO3S/c11-7-1-3-8(4-2-7)19(16,17)15-5-6-18-9(15)10(12,13)14/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITELLEYGUPAMJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}acetyl)-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3858084.png)
![4-amino-N'-[(3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3858101.png)
![N-[(3-nitrophenyl)methylideneamino]-2-[2-[2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide](/img/structure/B3858106.png)
![4,6-dimethyl-N-[(E)-1-thiophen-2-ylethylideneamino]pyrimidin-2-amine](/img/structure/B3858110.png)
![Methyl 2-benzamido-3-[(2-benzamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate](/img/structure/B3858129.png)
![4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3858130.png)
![2-cyano-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide](/img/structure/B3858133.png)

![3-(4-biphenylyl)-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3858138.png)


![[({N'-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B3858161.png)

![1-benzyl-N-[(E)-(2,4-dichlorophenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride](/img/structure/B3858188.png)
